molecular formula C12H17N5O B2584659 4-[1-(6-Methylpyrimidin-4-yl)azetidin-3-yl]piperazin-2-one CAS No. 2415513-68-5

4-[1-(6-Methylpyrimidin-4-yl)azetidin-3-yl]piperazin-2-one

Cat. No.: B2584659
CAS No.: 2415513-68-5
M. Wt: 247.302
InChI Key: FQNNLNPOSADBDO-UHFFFAOYSA-N
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Description

4-[1-(6-Methylpyrimidin-4-yl)azetidin-3-yl]piperazin-2-one is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazin-2-one core, which is substituted with a 6-methylpyrimidin-4-yl group and an azetidin-3-yl group. It has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(6-Methylpyrimidin-4-yl)azetidin-3-yl]piperazin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Azetidin-3-yl Intermediate: This step involves the preparation of the azetidin-3-yl group through cyclization reactions.

    Coupling with 6-Methylpyrimidin-4-yl Group: The azetidin-3-yl intermediate is then coupled with a 6-methylpyrimidin-4-yl group using appropriate coupling reagents and conditions.

    Formation of Piperazin-2-one Core: The final step involves the formation of the piperazin-2-one core through cyclization and condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding reagents, efficient catalysts, and scalable reaction conditions to ensure cost-effectiveness and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-[1-(6-Methylpyrimidin-4-yl)azetidin-3-yl]piperazin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[1-(6-Methylpyrimidin-4-yl)azetidin-3-yl]piperazin-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s unique structure allows it to form stable complexes with these enzymes, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[1-(6-Methylpyrimidin-4-yl)azetidin-3-yl]piperazin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperazin-2-one core with azetidin-3-yl and 6-methylpyrimidin-4-yl groups makes it a versatile compound for various applications.

Properties

IUPAC Name

4-[1-(6-methylpyrimidin-4-yl)azetidin-3-yl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O/c1-9-4-11(15-8-14-9)17-5-10(6-17)16-3-2-13-12(18)7-16/h4,8,10H,2-3,5-7H2,1H3,(H,13,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQNNLNPOSADBDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CC(C2)N3CCNC(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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